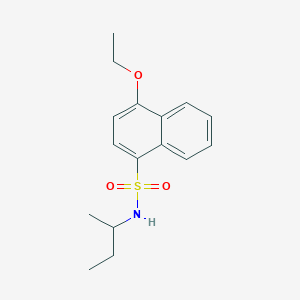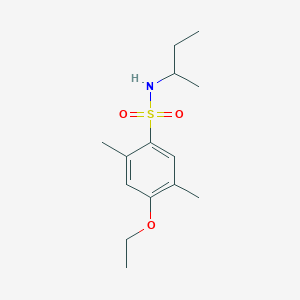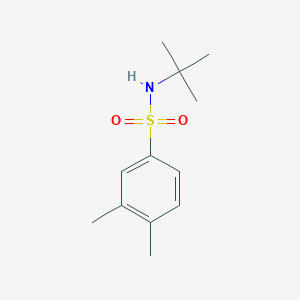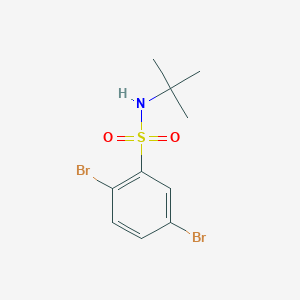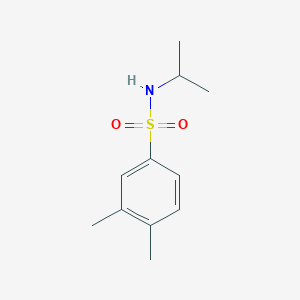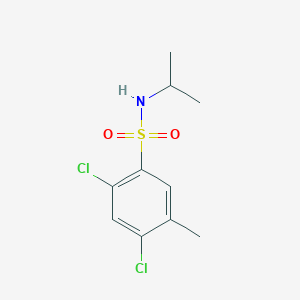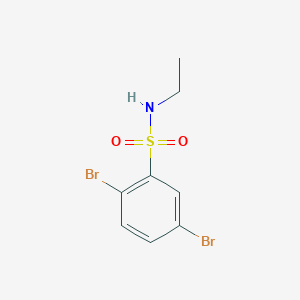
2,5-dibromo-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-ethylbenzenesulfonamide (DBNE) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used as a building block in the synthesis of various compounds. DBNE is known for its antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-ethylbenzenesulfonamide is not fully understood. It is believed that 2,5-dibromo-N-ethylbenzenesulfonamide inhibits the growth of microorganisms by interfering with the biosynthesis of nucleic acids. It is also believed that 2,5-dibromo-N-ethylbenzenesulfonamide inhibits the activity of certain enzymes that are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
2,5-dibromo-N-ethylbenzenesulfonamide has been shown to have antibacterial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Herpes simplex virus. 2,5-dibromo-N-ethylbenzenesulfonamide has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dibromo-N-ethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to have a broad spectrum of activity against various microorganisms. However, 2,5-dibromo-N-ethylbenzenesulfonamide also has some limitations. It has been shown to have some toxicity and may not be suitable for use in vivo. It is also important to note that 2,5-dibromo-N-ethylbenzenesulfonamide may not be effective against all microorganisms.
Orientations Futures
There are several future directions for the use of 2,5-dibromo-N-ethylbenzenesulfonamide in scientific research. One potential direction is the development of new compounds based on 2,5-dibromo-N-ethylbenzenesulfonamide that have improved activity and reduced toxicity. Another potential direction is the use of 2,5-dibromo-N-ethylbenzenesulfonamide in combination with other compounds to enhance its activity. Further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-ethylbenzenesulfonamide and its potential use in the treatment of various diseases.
Conclusion:
2,5-dibromo-N-ethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. 2,5-dibromo-N-ethylbenzenesulfonamide has been used as a building block in the synthesis of various compounds and has been studied for its potential use in the treatment of various diseases. While 2,5-dibromo-N-ethylbenzenesulfonamide has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-ethylbenzenesulfonamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
2,5-dibromo-N-ethylbenzenesulfonamide can be synthesized by the reaction of 2,5-dibromoaniline and ethyl p-toluenesulfonate in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
2,5-dibromo-N-ethylbenzenesulfonamide has been used in various scientific research studies. It has been used as a building block in the synthesis of various compounds such as sulfonamides, oxadiazoles, and triazoles. 2,5-dibromo-N-ethylbenzenesulfonamide has also been used as an antibacterial, antifungal, and antiviral agent. It has been studied for its potential use in the treatment of various diseases such as tuberculosis, malaria, and cancer.
Propriétés
Nom du produit |
2,5-dibromo-N-ethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C8H9Br2NO2S |
Poids moléculaire |
343.04 g/mol |
Nom IUPAC |
2,5-dibromo-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |
Clé InChI |
DHUVZCWFDVAYRA-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







